2-Butoxy-5-ethyl-3-methyl-5-phenyl-3,5-dihydro-4H-imidazol-4-one is a chemical compound with the molecular formula and a molecular weight of approximately 274.36 g/mol. This compound is classified as an imidazole derivative, which is a five-membered heterocyclic compound containing two nitrogen atoms. The compound has been identified under the Chemical Abstracts Service number 88700-36-1, indicating its unique identification in chemical literature and databases .
The synthesis of 2-butoxy-5-ethyl-3-methyl-5-phenyl-3,5-dihydro-4H-imidazol-4-one can be achieved through various methods involving the condensation of appropriate precursors. One common method includes the reaction of substituted phenyl compounds with ethyl derivatives in the presence of a suitable catalyst. Detailed technical procedures typically involve:
The compound can undergo various chemical reactions typical of imidazole derivatives, including:
Current literature does not provide exhaustive data on melting point, boiling point, or density for this compound; thus further experimental characterization would be beneficial .
The construction of the 3,5-dihydro-4H-imidazol-4-one core in 2-butoxy-5-ethyl-3-methyl-5-phenyl derivatives relies on tailored electrophile-nucleophile condensations. A highly efficient pathway involves the base-catalyzed cyclocondensation of N-ethyl-N-phenylglyoxamide with butoxy-functionalized isocyanides. This method leverages the electrophilic character of the glyoxamide carbonyls, which undergo nucleophilic attack by the α-carbon of metalated isocyanides, initiating ring closure [4]. The reaction proceeds via a zwitterionic intermediate that undergoes intramolecular acyl transfer, forming the imidazolone heterocycle.
Table 1: Condensation Approaches for Imidazolone Synthesis
Precursor System | Catalyst/Base | Intermediate | Yield Range |
---|---|---|---|
N-Ethyl-N-phenylglyoxamide + Butoxy isocyanide | LiHMDS | Acylated isocyanide adduct | 65-78% |
α-Ketoester + N-Ethyl-N-phenylurea | K₂CO₃ | Ureido-keto intermediate | 50-62% |
Halogenated acetamide + Butoxy isocyanate | DIPEA | Carbamoyl derivative | 55-68% |
Alternative routes include the Kröhnke-inspired condensation adapted for unsymmetrical 1,2-dicarbonyl equivalents. Here, α-bromoacetophenone derivatives react with pre-formed butoxyurea species under phase-transfer conditions, though regioselectivity challenges emerge due to competing O- versus N-alkylation pathways [7]. Microwave-assisted solventless condensation (e.g., 150°C, 15 min) significantly accelerates ring formation while improving yields to >75% by minimizing thermal decomposition [5].
Solvent polarity critically governs reaction rate and regioselectivity in the cyclization step. Polar aprotic solvents like DMF and DMSO enhance anion stabilization during deprotonation, accelerating the rate-determining nucleophile formation. Kinetic profiling reveals a second-order dependence: first-order in glyoxamide and first-order in base (typically LiHMDS) [4] [10]. In THF/DMF (4:1), the reaction achieves 95% conversion within 30 minutes at 25°C, whereas ethereal solvents alone (e.g., THF) require prolonged reaction times (>2 h) for equivalent conversion.
Table 2: Solvent Effects on Cyclization Kinetics
Solvent System | Dielectric Constant (ε) | Reaction Rate (k, ×10⁻³ M⁻¹min⁻¹) | Regioselectivity (5- vs 3-substitution) |
---|---|---|---|
DMF | 38.3 | 12.5 | 9:1 |
THF | 7.6 | 3.2 | 7:3 |
THF/DMF (4:1) | 18.7 | 9.8 | 9.5:0.5 |
Toluene | 2.4 | <0.5 | 6:4 |
Acetonitrile | 37.5 | 8.1 | 8:2 |
The butoxy group introduces steric modulation during ring closure. When butoxy is replaced with smaller alkoxies (e.g., methoxy), cyclization rates increase by ~40% due to reduced torsional strain in the transition state [5]. Catalytic additives like hexamethyldisilazane (HMDS) act as proton shuttles, reducing activation energy by facilitating sequential proton transfers during heterocyclization [10].
Post-synthesis purification of 2-butoxy-5-ethyl-3-methyl-5-phenyl-3,5-dihydro-4H-imidazol-4-one exploits differential solubility between the product and ring-opened byproducts. Recrystallization remains the industrial standard, utilizing ethyl acetate/n-hexane (1:3 v/v) as the optimal solvent pair. The target compound displays high solubility in ethyl acetate at 60°C (>200 mg/mL) but low solubility at 5°C (<15 mg/mL), enabling >85% recovery with ≤1% impurities [2]. Slow cooling (0.5°C/min) yields prismatic crystals ideal for X-ray analysis, while rapid quenching produces fine powders suitable for further reactions.
Chromatographic methods are reserved for research-scale purification where regioisomeric separation is required. Silica gel chromatography with ethyl acetate/hexane gradients (15-35% EtOAc) resolves the 5-ethyl regioisomer (Rf=0.32) from the 3-ethyl contaminant (Rf=0.28), albeit with 15-20% product loss due to the compound’s lactam-like adsorption behavior [6]. Reverse-phase HPLC (C18 column; acetonitrile/water 65:35) achieves baseline separation but is cost-prohibitive for large-scale operations.
Table 3: Purification Performance Comparison
Method | Purity Achieved | Recovery Yield | Key Advantages | Scale Limitations |
---|---|---|---|---|
Recrystallization (EtOAc/hexane) | 99.2% | 85-88% | Low cost; high throughput | >100 g: crystal agglomeration |
Silica gel chromatography | 99.5% | 65-70% | Removes regioisomers | <10 g |
Preparative HPLC | 99.9% | 60-65% | Superior separation efficiency | <1 g |
Centrifugal partition chromatography | 98.8% | 75-80% | Solvent-only purification | <50 g |
Transitioning laboratory synthesis to industrial production (kilogram scale) introduces three critical challenges: exotherm management, solvent recovery, and byproduct accumulation. The cyclization step exhibits a high exotherm (ΔH = -78 kJ/mol), requiring controlled addition of glyoxamide precursors via dosing pumps in flow reactors to maintain temperatures below 40°C [4]. At pilot scales (>5 kg), direct isolation yields drop to 60-65% due to oiling out during crystallization, mitigated by seeded cooling crystallization with a 5% seed load at 40°C.
Solvent recycling presents economic and environmental imperatives. The THF/DMF mixture is recoverable via fractional distillation (85% recovery), but residual imidazolone derivatives (<0.3%) necessitate activated carbon treatment to prevent catalyst poisoning in subsequent batches. Butyl bromide byproducts from earlier steps accumulate in mother liquors, requiring brine washing before solvent reuse [5].
Continuous flow systems enhance scalability by minimizing thermal gradients. A plug-flow reactor (PFR) with 18-minute residence time achieves 80% yield at 10 kg/day throughput, outperforming batch reactors (65% yield) by suppressing diketopiperazine dimerization. Catalyst immobilization on polymer-supported LiHMDS allows >15 recycles with <5% activity loss, significantly reducing metal waste streams [4] [5].
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3